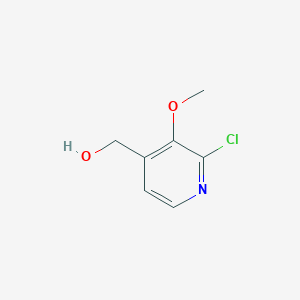

(2-Chloro-3-methoxypyridin-4-yl)methanol

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry and Heterocyclic Scaffolds

The structure of (2-Chloro-3-methoxypyridin-4-yl)methanol places it squarely within two crucial classes of organic compounds: heterocyclic scaffolds and halogenated pyridines.

Heterocyclic Scaffolds: Heterocycles are cyclic compounds containing at least one atom other than carbon within their ring structure. mdpi.com These scaffolds are fundamental to medicinal chemistry, with statistics showing that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov The inclusion of heteroatoms like nitrogen (as in pyridine) modifies the compound's electronic distribution, solubility, lipophilicity, and hydrogen bonding capacity. nih.gov This makes heterocyclic structures, like the pyridine core of the title compound, highly sought after in drug design to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov

Halogenated Pyridines: The presence of a chlorine atom on the pyridine ring is of particular synthetic importance. Halopyridines are key intermediates for creating a vast array of derivatives needed for drug and agrochemical development. nih.govchemrxiv.org The carbon-halogen bond is a versatile functional handle that enables numerous subsequent bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). nih.gov However, the synthesis of specific halopyridines can be challenging. The pyridine ring is electron-deficient, which makes it resistant to standard electrophilic aromatic substitution reactions that are common for halogenating other aromatic rings. nih.govacs.org This has spurred the development of specialized methods to achieve regioselective halogenation, a critical aspect for producing specific isomers like this compound. researchgate.netnih.gov

Strategic Importance of Pyridine Derivatives as Versatile Chemical Building Blocks

Pyridine and its derivatives are among the most important heterocyclic motifs in organic chemistry. After piperidine, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com Its structural unit is present in numerous natural products, including vitamins (like nicotinamide (B372718) and vitamin B6), coenzymes, and alkaloids. lifechemicals.com

The strategic value of substituted pyridines like this compound lies in their role as "building blocks." whiterose.ac.uk This term refers to relatively small, pre-functionalized molecules that can be readily incorporated into larger, more complex structures. The specific arrangement of functional groups in this compound—the chloro group for cross-coupling, the methoxy (B1213986) group influencing electronic properties, and the methanol (B129727) group for esterification, etherification, or oxidation—provides chemists with a toolkit of potential reactions to pursue from a single starting material.

The use of such advanced building blocks accelerates the discovery and development of new drugs, agrochemicals, and functional materials by allowing for the rapid generation of diverse molecular libraries. nih.govwhiterose.ac.uk

Evolution of Synthetic Approaches to Substituted Pyridines Relevant to this compound

The synthesis of a polysubstituted pyridine like this compound requires precise control over the introduction of each substituent. The evolution of synthetic organic chemistry has provided an array of methods to achieve this, moving from classical condensation reactions to modern metal-catalyzed and C-H functionalization techniques. ijpsonline.com

Classical Methods: Historically, pyridine synthesis relied on condensation reactions, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. rsc.org While effective for certain substitution patterns, these methods often lack the regiocontrol needed for highly substituted, unsymmetrical pyridines and may require harsh reaction conditions.

Modern Metal-Catalyzed Approaches: The advent of transition-metal catalysis revolutionized the synthesis of substituted pyridines. jmchemsci.com

Cross-Coupling Reactions: As mentioned, methods like the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds at a halogenated position. A pre-existing chloropyridine can be coupled with various boronic acids to introduce diverse substituents.

Cycloaddition Reactions: Metal catalysts, particularly those based on cobalt and rhodium, can mediate [2+2+2] cycloadditions of alkynes and nitriles to construct the pyridine ring with a high degree of control over the final substitution pattern. rsc.org

C-H Functionalization: More recently, research has focused on the direct functionalization of carbon-hydrogen bonds on a pre-formed pyridine ring. While challenging due to the ring's electronic nature, these methods offer a more atom-economical approach to synthesis, avoiding the need for pre-halogenation.

Specific Approaches for Halogenation: Given the difficulty of direct electrophilic halogenation, indirect methods are often employed. One common strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, making the 2- and 4-positions more susceptible to electrophilic attack. researchgate.netnih.gov Following halogenation, the N-oxide can be removed to yield the desired halopyridine. Another innovative approach involves temporarily opening the pyridine ring to form a more reactive linear intermediate (a Zincke imine), which can be halogenated with high regioselectivity before the ring is closed again. nih.govchemrxiv.org

The synthesis of this compound would likely involve a multi-step sequence leveraging these modern synthetic tools to install the chloro, methoxy, and hydroxymethyl groups with the required regiochemistry.

| Synthetic Strategy | Description | Relevance |

| Hantzsch Condensation | Condensation of an aldehyde, ammonia, and β-ketoesters. | A classical method for forming the pyridine ring, though may lack specific regiocontrol for this target. rsc.org |

| Metal-Mediated Cycloaddition | [2+2+2] cyclization of alkynes and nitriles. | Offers high regiocontrol in constructing the substituted pyridine core. rsc.org |

| N-Oxide Halogenation | Activation of the pyridine ring via N-oxidation, followed by regioselective halogenation. | A key strategy to overcome the low reactivity of the pyridine ring towards electrophiles. researchgate.net |

| Zincke Imine Chemistry | Reversible ring-opening to a linear intermediate to allow for selective functionalization. | An advanced, mild method for 3-selective halogenation of pyridines. nih.govchemrxiv.org |

| Cross-Coupling Reactions | Palladium-catalyzed reactions to build complexity from a halopyridine precursor. | A primary use for the chloro-substituent on the target molecule. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO2 |

|---|---|

Molecular Weight |

173.60 g/mol |

IUPAC Name |

(2-chloro-3-methoxypyridin-4-yl)methanol |

InChI |

InChI=1S/C7H8ClNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-3,10H,4H2,1H3 |

InChI Key |

FYBHRBMUSIQFMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=C1Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Methoxypyridin 4 Yl Methanol and Its Direct Analogs

Established Synthetic Routes to Pyridine (B92270) Derivatives with Halogen and Alkoxy Functionalities

Traditional synthetic routes typically involve the sequential introduction of the required functional groups onto a pyridine scaffold. This often begins with the regioselective placement of a halogen, which then serves as a handle for subsequent modifications, such as the introduction of an alkoxy group via nucleophilic substitution.

Direct chlorination of the pyridine ring can be challenging and often results in a mixture of products due to the electron-deficient nature of the heterocycle. youtube.com Therefore, indirect methods are frequently employed to achieve regiocontrol. A widely used strategy involves the activation of the pyridine ring through the formation of a pyridine N-oxide. researchgate.net This activation enhances the ring's reactivity and directs substitution primarily to the C2 and C4 positions. researchgate.netnih.gov Chlorination can then be achieved using various reagents.

Another approach involves the direct chlorination of 2-hydroxypyridine (B17775) (a tautomer of pyridin-2-one) with agents like phosphoryl chloride to yield 2-chloropyridine (B119429). chempanda.com Patent literature also describes the synthesis of chloropyridines by reacting pyridine or its derivatives with chlorinating agents such as phosphorus oxychloride or phosphorus pentachloride. google.comgoogle.com

| Method | Reagent(s) | Typical Regioselectivity | Comments |

| N-Oxide Activation | 1. Oxidation (e.g., m-CPBA) 2. Chlorinating agent (e.g., (COCl)₂, POCl₃) | C2 and C4 positions | A versatile and common method for activating the pyridine ring towards substitution. researchgate.net |

| From Hydroxypyridines | Phosphoryl chloride (POCl₃) | Position of the hydroxyl group | Effective for converting pyridinones to the corresponding chloropyridines. chempanda.com |

| Direct Chlorination | Chlorine (Cl₂) with radical initiator | Mixture of isomers | Radical mechanism is less sensitive to the electronic effects of the ring, often leading to poor selectivity. youtube.com |

The introduction of a methoxy (B1213986) group onto a pyridine ring is most commonly accomplished through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a halide, usually chloride or bromide, by a methoxide (B1231860) source, such as sodium methoxide. researchgate.net The reactivity of the halopyridine is significantly enhanced by the presence of electron-withdrawing groups on the ring. researchgate.net The 2- and 4-positions of the pyridine ring are particularly activated for nucleophilic attack.

The incorporation of a methoxy group influences the electronic properties of the pyridine ring; for instance, 2-methoxypyridines are less basic than pyridine itself due to the inductive electron-withdrawing effect of the alkoxy group. nih.gov

| Substrate Type | Reagent | Reaction Type | Key Considerations |

| 2- or 4-Halopyridine | Sodium methoxide (NaOMe) | Nucleophilic Aromatic Substitution (SNAr) | Reaction is facilitated by electron-withdrawing groups on the pyridine ring. researchgate.net |

| 2-Chloropyridine-3,4-dicarbonitriles | Sodium methoxide (NaOMe) in anhydrous methanol (B129727) | Nucleophilic Aromatic Substitution (SNAr) | The two cyano groups strongly activate the C2 position for halogen substitution. researchgate.net |

| Pyridine C-H bond | Palladium catalysts | Direct C-H Arylation/Functionalization | An advanced method that avoids pre-halogenation of the pyridine ring. nih.gov |

The hydroxymethyl group is a versatile functionality that is typically introduced by the reduction of a corresponding carbonyl group, such as a carboxylic acid, ester, or aldehyde. researchgate.netchemistrysteps.com The choice of reducing agent is critical for achieving chemoselectivity, especially in the presence of other reducible functional groups.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids and esters to primary alcohols. chemistrysteps.com Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally used for the reduction of aldehydes and ketones and can also reduce esters under specific conditions. researchgate.netchemicalbook.com A documented synthesis of (2-chloro-3-pyridinyl)methanol involves the reduction of the corresponding ester with sodium borohydride in methanol, demonstrating the viability of this approach for preparing the target structural motif. chemicalbook.com

| Precursor Functional Group | Reducing Agent | Product | Comments |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | A powerful, non-selective reducing agent for polar carbonyl groups. chemistrysteps.comchemistrysteps.com |

| Ester (e.g., Methyl or Ethyl Nicotinate) | Sodium Borohydride (NaBH₄) | Primary Alcohol | A milder reagent, offering better chemoselectivity than LiAlH₄. chemicalbook.com |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Effective but may also reduce other sensitive functional groups. researchgate.net |

| Carboxylic Acid | Borane (BH₃) | Primary Alcohol | Offers good selectivity for carboxylic acids over many other functional groups. chemistrysteps.com |

Advanced and Selective Synthetic Strategies for (2-Chloro-3-methoxypyridin-4-yl)methanol

Modern synthetic chemistry offers more sophisticated and efficient routes that often rely on catalysis to achieve high levels of selectivity. These methods can build the complex pyridine core in a single step or functionalize an existing ring with precision, avoiding the multiple steps of traditional approaches.

Transition metal catalysis has revolutionized the synthesis of substituted pyridines. mdpi.com These methods can be divided into two main categories: the construction of the pyridine ring from simpler acyclic precursors (cyclization) and the direct functionalization of C-H bonds on an existing pyridine ring (coupling).

Cyclization Reactions: Metal-catalyzed cycloaddition reactions, such as the [2+2+2] cycloaddition of nitriles and alkynes, provide a convergent and atom-economical pathway to highly substituted pyridines. acsgcipr.org This strategy allows for the substituents to be incorporated into the acyclic precursors, leading directly to the desired substitution pattern on the final pyridine ring. acsgcipr.orgacsgcipr.org

Coupling and C-H Functionalization: A wide array of transition metals, including palladium, copper, rhodium, and iridium, are used to catalyze the direct formation of C-C, C-N, and C-O bonds on the pyridine core. thieme-connect.comacs.org These C-H functionalization reactions are highly valuable as they bypass the need for pre-functionalization (e.g., halogenation) of the starting material. nih.govthieme-connect.com The regioselectivity of these reactions can often be controlled through the use of directing groups or by tuning the electronic and steric properties of the catalyst and ligands. thieme-connect.com

| Strategy | Metal Catalyst (Example) | Description | Advantage |

| [2+2+2] Cycloaddition | Cobalt (Co), Ruthenium (Ru), Rhodium (Rh) | Constructs the pyridine ring from two alkyne molecules and a nitrile. acsgcipr.org | High convergence and atom economy; builds complex core in one step. |

| C-H Functionalization | Palladium (Pd), Rhodium (Rh), Iridium (Ir) | Directly converts a C-H bond on the pyridine ring to a C-C or C-X bond. nih.govthieme-connect.com | Avoids multi-step synthesis of pre-functionalized substrates. |

| Cross-Coupling | Palladium (Pd), Copper (Cu), Nickel (Ni) | Couples a halopyridine with an organometallic reagent (e.g., boronic acids, organozincs). nih.govorganic-chemistry.org | A robust and widely applicable method for C-C bond formation. |

Achieving the specific substitution pattern of this compound requires synthetic methods with exquisite control over selectivity.

Regioselectivity: Advanced strategies have been developed to overcome the inherent reactivity patterns of the pyridine ring. The chemistry of pyridynes, highly reactive intermediates, allows for the regioselective difunctionalization of the ring. nih.gov By strategically placing substituents on the pyridyne precursor, nucleophilic addition can be directed to a specific carbon of the former triple bond, enabling access to otherwise difficult-to-make substitution patterns. nih.govnih.gov Furthermore, activating pyridine N-oxides with potent electrophiles like trifluoromethanesulfonic anhydride (B1165640) enables the regioselective addition of various nucleophiles to either the C2 or C4 position. nih.gov For C4-functionalization specifically, Minisci-type radical reactions can be guided by employing a blocking group at the C2/C6 positions. chemrxiv.orgchemrxiv.org

Chemoselectivity: The synthesis of a molecule with multiple reactive sites necessitates chemoselective reactions. For instance, a ruthenium-catalyzed dearomative functionalization process can selectively activate and modify a pyridine ring even in the presence of other heteroaromatic systems. rsc.org Similarly, visible-light-induced photoredox catalysis provides a method for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides, showcasing high functional group tolerance. acs.org

| Method | Key Feature | Selectivity Achieved | Example Application |

| Pyridyne Intermediates | Generation of a reactive hetaryne | Regioselective addition of nucleophiles to C3 or C4. nih.govnih.gov | Synthesis of 3,4-disubstituted pyridines. |

| N-Oxide Activation with Tf₂O | Electrophilic activation of the N-oxide | Regioselective nucleophilic attack at C2 or C4. nih.gov | Controlled synthesis of 2- or 4-substituted pyridines. |

| Photoredox Catalysis | Visible-light-induced reaction | Chemoselective hydroxymethylation of N-oxides. acs.org | Direct one-step synthesis of 2-hydroxymethyl pyridines. |

| Ruthenium-Catalyzed Dearomatization | Single point activation of pyridines | Chemoselective functionalization in the presence of other heterocycles. rsc.org | Synthesis of hydroxymethylated piperidines. |

Principles of Green Chemistry in the Synthesis of Related Pyridines

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into pyridine synthesis. ijarsct.co.in The goal is to create processes that are more efficient, use less hazardous materials, and generate minimal waste. scispace.com Key strategies include the use of multicomponent one-pot reactions, environmentally benign solvents, green catalysts, and alternative energy sources like microwave and ultrasonic irradiation. nih.govresearchgate.net

Several core principles of green chemistry are particularly relevant to the synthesis of pyridines:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Uncatalyzed multi-component reactions are often preferred for this reason. acsgcipr.org

Use of Safer Solvents and Reagents : Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents (DES) is a key focus. ijarsct.co.in Similarly, toxic reagents should be replaced with safer options whenever possible.

Catalysis : The use of catalysts, especially biocatalysts or reusable heterogeneous catalysts like zeolites, is favored over stoichiometric reagents to improve efficiency and reduce waste. ijarsct.co.inrsc.orgnih.gov For instance, iron-catalyzed cyclization has been developed for the green synthesis of substituted pyridines. rsc.org

Energy Efficiency : Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.in

Waste Reduction : Telescoping multiple reaction steps into a single pot (one-pot synthesis) avoids the need for isolating and purifying intermediates, which reduces solvent use and waste generation. acsgcipr.orgacs.org A patent for a related compound, 4-chloro-3-methoxy-2-methyl-pyridine, describes a process that treats excess phosphorus oxychloride with DMF to generate a useful byproduct (Vilsmeier reagent), thereby reducing acidic wastewater and improving yield. scispace.com

Table 1: Green Chemistry Approaches in Pyridine Synthesis

| Green Principle | Application in Pyridine Synthesis | Example/Benefit | Reference(s) |

| Catalysis | Use of zeolite catalysts (H-Beta, H-ZSM-5) for three-component condensation. | Formation of pyridines and picolines from ethanol, formaldehyde, and ammonia (B1221849). | nih.gov |

| Alternative Solvents | Exploration of Deep Eutectic Solvents (DES) as non-toxic, biodegradable reaction media. | Potential for mild reaction conditions in catalytic processes. | ijarsct.co.in |

| Energy Efficiency | Microwave-assisted reactions. | Reduces reaction times and energy consumption for functionalization reactions. | ijarsct.co.inresearchgate.net |

| Waste Reduction | One-pot, tandem SNAr/oxidation reactions. | Avoids isolation of intermediates, leading to higher overall yield and less waste. | acs.org |

| Process Intensification | Telescoped reaction sequences. | Minimizes unit operations and isolations, improving overall process efficiency. | acsgcipr.org |

Retrosynthetic Analysis for this compound Target Structures

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For a molecule like this compound, several disconnections can be envisioned.

A primary retrosynthetic step involves the functional group interconversion (FGI) of the hydroxymethyl group at the C4 position back to a corresponding aldehyde or carboxylic acid ester. This simplifies the target to a 4-substituted-2-chloro-3-methoxypyridine.

Retrosynthetic Path A: Functional Group Interconversion

The primary alcohol can be disconnected to its corresponding ester, for example, an ethyl nicotinate (B505614) derivative. This is a common transformation, as the reduction of an ester to an alcohol is a high-yielding and reliable reaction.

This compound <= (FGI) Ethyl 2-chloro-3-methoxynicotinate

The core 2-chloro-3-methoxypyridine (B1581833) scaffold can then be further disconnected. The pyridine ring itself is typically constructed using established methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.org Other approaches rely on the condensation of 1,5-dicarbonyl compounds with an ammonia source or cycloaddition reactions. baranlab.orglakotalakes.com

Retrosynthetic Path B: Pyridine Ring Construction

A disconnection of the pyridine ring could lead back to acyclic precursors. For instance, a strategy might involve disconnecting the C2-C3 and N1-C6 bonds, suggesting a condensation approach involving fragments that provide the necessary carbon and nitrogen atoms with the required substituents.

Substituted Pyridine Ring <= 1,5-Dicarbonyl Compound + Ammonia (or equivalent)

Substituted Pyridine Ring <= α,β-Unsaturated Compound + Enamine (or equivalent)

The specific substitution pattern of this compound (chloro at C2, methoxy at C3, and a carbon substituent at C4) dictates the choice of specific starting materials for these classical pyridine syntheses.

Process Development and Optimization for Preparative Scale Synthesis

Transitioning a synthetic route from a laboratory scale to a preparative or industrial scale introduces new challenges related to cost, safety, efficiency, and robustness. acsgcipr.org For the synthesis of this compound, process development would likely focus on optimizing the final reduction step and the synthesis of the key pyridine intermediate.

A known method for synthesizing the closely related (2-Chloro-3-pyridinyl)methanol involves the reduction of a nicotinate ester using a reducing agent like sodium borohydride in methanol. chemicalbook.com Optimization of this step would involve:

Reagent Stoichiometry : Minimizing the excess of the reducing agent to reduce cost and simplify quenching and workup procedures.

Solvent Selection : Evaluating different solvents for reaction efficiency, product solubility, and ease of removal.

Reaction Time and Temperature : Determining the optimal conditions to ensure complete conversion while minimizing the formation of impurities.

Workup and Isolation : Developing a scalable and efficient extraction and purification protocol, such as crystallization, to consistently obtain the product in high purity.

Table 2: Example of a Preparative Scale Reaction and Optimization Parameters

| Step | Reaction | Key Optimization Parameters | Potential Improvements | Reference(s) |

| Reduction | Reduction of a substituted 2-chloronicotinate ester to this compound using NaBH4. | - Molar ratio of NaBH4- Solvent (e.g., MeOH, EtOH)- Temperature control- Reaction time | - Use of catalytic hydrogenation for a greener process.- Development of a crystallization-based isolation to avoid chromatography. | chemicalbook.com |

| Intermediate Synthesis | Synthesis of the substituted 2-chloronicotinate ester. | - Catalyst selection and loading- Reaction concentration- Byproduct removal | - Implementing a one-pot procedure from simpler starting materials.- Designing a process that minimizes hazardous reagents like phosphorus oxychloride. | scispace.comacs.org |

For the synthesis of the pyridine core, process research often reveals that building the ring from scratch is less efficient on a large scale than purchasing a functionalized pyridine from a bulk chemical manufacturer and performing subsequent modifications. acsgcipr.org Therefore, a practical large-scale synthesis would likely start from a readily available chloropyridine or methoxypyridine derivative. Optimization would then focus on the regioselective introduction of the remaining substituents, ensuring high yields and minimizing the formation of isomers that can be difficult to separate.

Reactivity and Chemical Transformations of 2 Chloro 3 Methoxypyridin 4 Yl Methanol

Reactions at the Chloro Substituent

The chlorine atom at the C2 position of the pyridine (B92270) ring is the most reactive site for substitution. Its reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen, which facilitates the displacement of the chloride ion.

Nucleophilic Aromatic Substitution Mechanisms on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on 2-chloropyridine (B119429) derivatives is a common and synthetically useful transformation. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway. chemistrysteps.comyoutube.com In the first step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com The negative charge of the intermediate is delocalized over the pyridine ring, with the electron-withdrawing nitrogen atom aiding in its stabilization. youtube.com

In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. chemistrysteps.comyoutube.com This process is facilitated on electron-poor heterocyclic systems like pyridine. youtube.com The rate of reaction is influenced by the electron-withdrawing strength of substituents on the ring. nih.gov For 2-chloropyridines, nucleophilic attack readily occurs at the C2 position. wikipedia.org Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. youtube.com

Recent studies have also explored concerted SNAr (cSNAr) mechanisms, particularly for substitutions on unactivated positions of pyridine rings, where a single transition state is observed instead of a distinct Meisenheimer intermediate. nih.gov

Table 1: Comparison of Nucleophilic Aromatic Substitution Mechanisms

| Mechanism | Key Feature | Intermediate | Role of Substituents |

|---|---|---|---|

| Addition-Elimination (SNAr) | Two-step process | Meisenheimer complex (anionic) | Electron-withdrawing groups stabilize the intermediate, accelerating the reaction. masterorganicchemistry.com |

| Concerted (cSNAr) | Single-step process | Single transition state | May operate on less activated rings. nih.gov |

| Elimination-Addition (Benzyne) | Two-step process via an aryne | Benzyne intermediate | Requires a very strong base and is less common for activated halopyridines. chemistrysteps.com |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-chloropyridine derivatives are frequently used as substrates.

Suzuki-Miyaura Coupling : This reaction couples aryl halides with organoboronic acids or esters to form biaryl compounds. 2-Chloropyridines can effectively participate in Suzuki couplings, although they are generally less reactive than the corresponding bromo or iodo derivatives. researchgate.net The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. Microwave-enhanced conditions have been shown to improve reaction efficiency for chloropyridine substrates. researchgate.net

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is widely used for synthesizing substituted alkynes and conjugated enynes under mild conditions. wikipedia.orgresearchgate.net While aryl iodides and bromides are more reactive, protocols have been developed for the successful coupling of 2-chloropyridines with various alkynes. soton.ac.uk

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction follows a Pd(0)/Pd(II) catalytic cycle and is a versatile method for C-C bond formation. wikipedia.org Intramolecular Heck reactions are particularly efficient for constructing cyclic systems. youtube.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. researchgate.net It has largely replaced harsher traditional methods for synthesizing aryl amines. 2-Chloropyridines are suitable substrates for Buchwald-Hartwig amination, reacting with a wide range of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.netresearchgate.net

Table 2: Overview of Cross-Coupling Reactions with 2-Chloropyridine Derivatives

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C(sp²)–C(sp²) | Pd catalyst (e.g., PdCl₂(dtbpf)), base (e.g., CsOAc). researchgate.net |

| Sonogashira | Terminal alkyne | C(sp²)–C(sp) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N). soton.ac.uk |

| Heck | Alkene | C(sp²)–C(sp²) | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., K₂CO₃). researchgate.net |

| Buchwald-Hartwig | Amine | C(sp²)–N | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., RuPhos), base. researchgate.net |

Reduction and Hydrodehalogenation Pathways

The chloro substituent can be removed through reduction or hydrodehalogenation. This transformation is useful for synthesizing dechlorinated pyridine derivatives. Catalytic hydrodehalogenation typically involves treating the chloropyridine with a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents, in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

Transformations of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group at the C4 position can be readily converted into other functional groups, providing a handle for further molecular elaboration.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or further to the carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehydes : Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) can selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. researchgate.net

Oxidation to Carboxylic Acids : Stronger oxidizing agents, including potassium dichromate(VI) in sulfuric acid, Jones reagent (CrO₃ in aqueous acid), or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid. libretexts.orglibretexts.orgyoutube.com These reactions often require heating under reflux to ensure complete conversion. libretexts.org A variety of modern, milder methods using catalysts like N-hydroxyphthalimide (NHPI) with oxygen or reagents like sodium perborate (B1237305) are also available. organic-chemistry.org

Esterification and Etherification Reactions

The hydroxyl group can participate in standard esterification and etherification reactions.

Esterification : The hydroxymethyl group can be esterified by reaction with a carboxylic acid, acid anhydride (B1165640), or acyl chloride. Acid-catalyzed Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. google.comgoogle.commasterorganicchemistry.com Alternatively, acylation with acid anhydrides can be promoted by catalysts such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Etherification : Formation of an ether can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O bond.

Conversion to Amines and Other Heteroatom Functionalities

The C2-chloro substituent on the electron-deficient pyridine ring makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). This is a primary pathway for introducing amine functionalities and other heteroatomic groups onto the pyridine core. The reaction proceeds by the attack of a nucleophile, such as an amine, on the carbon atom bearing the chlorine. youtube.comwikipedia.org

The general reaction can be summarized as: (2-Chloro-3-methoxypyridin-4-yl)methanol + Nu-H → (2-Nu-3-methoxypyridin-4-yl)methanol + HCl

Where Nu-H can be an amine (R-NH₂), an alcohol (R-OH), or a thiol (R-SH).

The reactivity of 2-chloropyridines in SNAr reactions is well-documented. abertay.ac.uk The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. youtube.com In this specific molecule, the presence of a methoxy (B1213986) group at C3 and a hydroxymethyl group at C4 further modulates this reactivity. The reaction with various amines leads to the corresponding 2-amino-3-methoxypyridin-4-yl)methanol derivatives. Similarly, reaction with alkoxides or thiolates can yield ethers and thioethers, respectively.

| Nucleophile (Nu-H) | Product Functional Group at C2 |

| Primary Amine (RNH₂) | Secondary Amine (-NHR) |

| Secondary Amine (R₂NH) | Tertiary Amine (-NR₂) |

| Ammonia (B1221849) (NH₃) | Primary Amine (-NH₂) |

| Alcohol (ROH) / Alkoxide (RO⁻) | Ether (-OR) |

| Thiol (RSH) / Thiolate (RS⁻) | Thioether (-SR) |

Role of the Methoxy Group in Directing Reactivity and Electronic Properties of the Pyridine Ring

The methoxy group at the C3 position plays a crucial role in modulating the electronic landscape of the pyridine ring and, consequently, its reactivity. As a substituent, the methoxy group exhibits a dual electronic effect: it is electron-withdrawing inductively (-I effect) due to the oxygen's electronegativity, but it is strongly electron-donating through resonance (+M effect) by donating its lone pair of electrons into the aromatic system.

In pyridine, the ring nitrogen is inherently electron-withdrawing, deactivating the ring towards electrophilic substitution and activating it for nucleophilic substitution, particularly at the C2, C4, and C6 positions. stackexchange.comquora.com The methoxy group's +M effect counteracts this deactivation to some extent. It increases the electron density of the ring, especially at the ortho and para positions relative to itself (C2, C4, and C6).

This electronic influence has several consequences:

Nucleophilic Aromatic Substitution: The electron-donating nature of the methoxy group can slightly decrease the rate of SNAr at the C2 position compared to an unsubstituted 2-chloropyridine, as it reduces the partial positive charge on the carbon atom. However, this effect is often outweighed by the inherent activation provided by the ring nitrogen.

Electrophilic Aromatic Substitution: While electrophilic substitution on the pyridine ring is generally difficult, the activating methoxy group would direct incoming electrophiles. However, the combined deactivating effect of the ring nitrogen and the chloro group still makes such reactions challenging.

Metalation: In reactions involving lithiation, alkoxy groups can act as directing groups. The 3-methoxy group can direct ortho-lithiation to the C2 or C4 positions. abertay.ac.uk This provides a synthetic route to functionalize these positions with various electrophiles.

Mechanistic Investigations of Key Reactions Involving the Pyridine Core

The primary reaction mechanism for the functionalization of the C2 position in this compound is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is generally accepted to be a two-step process involving an addition-elimination sequence. semanticscholar.org

Addition Step: The nucleophile attacks the electron-deficient carbon atom at the C2 position, which is bonded to the chlorine atom. This disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov The negative charge is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitrogen atom.

Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion. This step is typically fast.

The formation of the Meisenheimer complex is usually the rate-determining step of the reaction. researchgate.net The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing ring nitrogen and other substituents play a significant role in stabilizing this complex. researchgate.netnih.gov

Recent studies have also explored radical pathways for pyridine functionalization, often involving the generation of pyridinyl radicals through single-electron transfer (SET) processes. acs.org While less common for simple nucleophilic substitution of a halide, such mechanisms can offer alternative selectivities for C-H functionalization. acs.org

Kinetic studies of SNAr reactions on various 2-chloropyridine derivatives have shown that the reaction rate is significantly influenced by the nature of the substituents on the pyridine ring. researchgate.netnih.gov

Isokinetic Relationship: In studies of reactions between 2-chloro-3,5-dinitropyridine (B146277) and various anilines, a linear relationship between the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) was observed, suggesting a common mechanism across the series of nucleophiles. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research of 2 Chloro 3 Methoxypyridin 4 Yl Methanol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (2-Chloro-3-methoxypyridin-4-yl)methanol and its derivatives. 1H and 13C NMR spectra provide fundamental information about the carbon-hydrogen framework of these compounds. nih.govchemicalbook.com

In the study of complex derivatives, such as metal complexes, NMR offers significant insights. For instance, in palladium(II) complexes with functionalized pyridine (B92270) ligands, 1H NMR spectra can confirm the coordination of the pyridine nitrogen to the metal center, often observed as a downfield shift of the signals for protons adjacent to the nitrogen atom. nih.gov This sensitivity to the electronic environment allows researchers to probe the nature of the metal-ligand bond and the influence of various substituents on the pyridine ring. nih.gov Dynamic NMR studies can also provide information on processes such as ligand exchange and conformational changes in solution. researchgate.net

Paramagnetically shifted NMR signals in iron(IV) oxo complexes containing pyridine moieties have been shown to be highly dependent on the orientation of the pyridine rings relative to the iron center. nsf.gov This demonstrates the power of NMR in discerning detailed three-dimensional structural information in complex coordination spheres. nsf.gov Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, are instrumental in unambiguously assigning proton and carbon signals, which is especially crucial for highly substituted and structurally complex derivatives.

| Proton | Free Ligand Chemical Shift (ppm) | Coordinated Ligand Chemical Shift (ppm) |

| H-2 | 8.50 | 8.75 |

| H-3 | 7.30 | 7.45 |

| H-4 | 7.80 | 8.00 |

| H-5 | 7.30 | 7.45 |

| H-6 | 8.50 | 8.75 |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography provides unequivocal proof of molecular structure in the solid state by mapping electron density to determine the precise spatial arrangement of atoms. This technique is invaluable for confirming the constitution and stereochemistry of this compound derivatives. The crystal structure of a molecule reveals detailed information about bond lengths, bond angles, and torsion angles. nih.govresearchgate.net

For example, in the crystal structure of phenyl(pyridin-2-yl)methanol (B192787), the analysis revealed the inclination angle between the pyridine and phenyl rings and the presence of intermolecular O—H⋯N hydrogen bonds that link molecules into helical chains. nih.govresearchgate.net Similarly, for derivatives of this compound, X-ray crystallography can elucidate the conformation of the hydroxymethyl group relative to the substituted pyridine ring and detail the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. nih.govresearchgate.net This information is crucial for understanding the solid-state properties of these materials and for designing crystal engineering strategies. acs.orgrsc.org

Table 2: Illustrative Crystallographic Data for a Pyridinylmethanol Derivative. (Based on data for phenyl(pyridin-2-yl)methanol as a representative example.) nih.gov

| Parameter | Value |

| Chemical Formula | C12H11NO |

| Molecular Weight | 185.22 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| V (Å3) | 984.27 (19) |

| Z | 4 |

Mass Spectrometry for Reaction Monitoring and Product Identification in Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is extensively used in the research of this compound for confirming the molecular weight of synthesized compounds and for identifying reaction intermediates and products. purdue.edunih.govnist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. nih.gov

In the context of chemical reactions, MS-based methods are increasingly employed for real-time reaction monitoring. purdue.edu Techniques like electrospray ionization (ESI-MS) can directly analyze species in complex mixtures from the reaction vessel, providing mechanistic insights. purdue.edunih.gov For instance, in palladium-catalyzed cross-coupling reactions to synthesize pyridine derivatives, ESI-MS can be used to detect and characterize reaction intermediates. purdue.edu The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information about the molecule, aiding in the identification of isomers and the elucidation of complex structures. purdue.eduacs.org This is particularly useful in confirming the successful transformation of functional groups during the synthesis of various derivatives of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Chemical Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a molecule and for monitoring their transformation during a chemical reaction. researchgate.netcdnsciencepub.comnih.gov The IR and Raman spectra of this compound and its derivatives exhibit characteristic bands corresponding to the vibrations of the pyridine ring, C-Cl, C-O, O-H, and C-H bonds. nih.govup.ac.za

For example, the conversion of the hydroxymethyl group (-CH₂OH) to other functional groups, such as an aldehyde or a carboxylic acid, can be readily tracked by the appearance or disappearance of specific vibrational bands. The broad O-H stretching band of the alcohol, typically around 3300 cm⁻¹, would be replaced by a sharp C=O stretching band around 1700 cm⁻¹. Similarly, coordination of the pyridine nitrogen to a metal center can induce shifts in the ring vibrational modes, providing evidence of complex formation. researchgate.netup.ac.za A comprehensive vibrational analysis, often supported by computational calculations, allows for a detailed assignment of the observed spectral features to specific molecular motions. researchgate.netnih.govnih.gov

Table 3: Typical Infrared Absorption Frequencies for Functional Groups Relevant to this compound and its Transformations. (Note: These are general ranges and can vary based on the specific molecular environment.)

| Functional Group | Vibration | Typical Wavenumber (cm-1) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C, C=N (aromatic ring) | Stretching | 1400-1600 |

| C-O (ether) | Stretching | 1000-1300 |

| C-O (alcohol) | Stretching | 1000-1260 |

| C-Cl | Stretching | 600-800 |

Chiroptical Methods for Stereochemical Analysis of Chiral Analogs

When chiral centers are introduced into derivatives of this compound, chiroptical methods become essential for their stereochemical analysis. wikipedia.org These techniques, which include optical rotatory dispersion (ORD) and circular dichroism (CD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov

For chiral analogs, such as those where the hydroxymethyl group is further substituted to create a stereocenter, chiroptical spectroscopy can be used to determine the absolute configuration and enantiomeric purity. acs.orgacs.orgnih.gov For example, exciton-coupled circular dichroism (ECCD) is a powerful method where the interaction between two or more chromophores within a chiral molecule gives rise to a characteristic CD signal, the sign of which can be correlated to the absolute stereochemistry of the molecule. acs.orgresearchgate.net Theoretical models can be employed to calculate the expected chiroptical properties of different stereoisomers, and comparison with experimental spectra allows for the assignment of the absolute configuration. rsc.org These methods are crucial for the development of enantiomerically pure compounds, which is often a requirement in pharmaceutical and materials science applications. nih.gov

Computational and Theoretical Studies of 2 Chloro 3 Methoxypyridin 4 Yl Methanol

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of (2-Chloro-3-methoxypyridin-4-yl)methanol. These studies typically involve the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The distribution of electron density is another key aspect explored through quantum chemical investigations. Mulliken atomic charge calculations, for example, can reveal the partial charges on each atom within the molecule. This information is vital for understanding the molecule's polarity and the nature of its chemical bonds.

Table 1: Illustrative Mulliken Atomic Charges for this compound

| Atom | Calculated Charge (a.u.) |

| N1 | -0.5 to -0.7 |

| C2 (Cl) | +0.1 to +0.3 |

| Cl | -0.1 to -0.2 |

| C3 (OCH3) | +0.2 to +0.4 |

| O (methoxy) | -0.5 to -0.7 |

| C (methoxy) | +0.1 to +0.3 |

| C4 (CH2OH) | -0.1 to +0.1 |

| C (methanol) | +0.2 to +0.4 |

| O (methanol) | -0.6 to -0.8 |

| H (hydroxyl) | +0.4 to +0.6 |

| C5 | -0.2 to -0.4 |

| C6 | -0.1 to -0.3 |

Note: The values in this table are illustrative and represent typical charge distributions for similar molecules. Actual values would be derived from specific quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Pathway Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules like this compound. DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density around the molecule. These maps help in identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents.

Furthermore, DFT is instrumental in analyzing reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies for various chemical transformations involving this compound. This is crucial for understanding reaction mechanisms and predicting the feasibility of synthetic routes. The combination of experimental studies with DFT calculations has been shown to be effective in understanding molecular characterization. nanobioletters.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are explored through molecular modeling and dynamics simulations. Conformational analysis helps to identify the most stable spatial arrangements of the atoms in the molecule. This is particularly important for understanding how the molecule might bind to a biological target, such as a protein.

Molecular dynamics simulations can model the movement of the molecule over time, providing insights into its dynamic behavior and its interactions with solvent molecules or other chemical species. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding, which play a significant role in the physical and chemical properties of the compound. For instance, hydrogen bonding interactions between a solvent and electron acceptor groups can be observed. mdpi.com

Prediction of Spectroscopic Parameters and Validation of Experimental Data

Computational methods are frequently used to predict various spectroscopic parameters for this compound. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra can be performed. These predicted spectra can then be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results. DFT has been demonstrated to be a reliable method for simulating NMR spectra for analogous compounds. mdpi.com

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Technique | Experimental Value | Calculated Value |

| ¹H NMR (ppm) | 7.5-8.5 (Ar-H) | 7.4-8.6 (Ar-H) |

| 4.5-5.0 (CH₂-O) | 4.4-5.1 (CH₂-O) | |

| 3.8-4.2 (O-CH₃) | 3.7-4.3 (O-CH₃) | |

| ¹³C NMR (ppm) | 150-160 (C-Cl) | 148-162 (C-Cl) |

| 140-150 (C-O) | 138-152 (C-O) | |

| IR (cm⁻¹) | 3200-3400 (O-H) | 3150-3450 (O-H) |

| 1000-1100 (C-O) | 980-1120 (C-O) |

Note: The values in this table are for illustrative purposes and represent typical correlations between experimental and calculated data for similar molecules.

In Silico Approaches for Rational Design of Novel Functional Derivatives

The insights gained from the computational studies described above can be leveraged for the in silico design of new molecules based on the this compound scaffold. By modifying the structure of the parent molecule in a computational environment, researchers can predict how these changes will affect its properties. This rational design approach allows for the screening of a large number of potential derivatives for desired characteristics, such as enhanced biological activity or improved material properties, before undertaking their actual synthesis. This can significantly accelerate the discovery and development of new functional compounds.

Future Perspectives and Emerging Avenues in 2 Chloro 3 Methoxypyridin 4 Yl Methanol Research

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability is driving the development of greener synthetic routes for key intermediates. Research into the synthesis of (2-Chloro-3-methoxypyridin-4-yl)methanol and related structures is expected to focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key areas of innovation include:

Biocatalysis : The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical processes. nbinno.com Future research may identify specific enzymes capable of performing key transformations, such as the regioselective hydroxymethylation or oxidation of a precursor pyridine (B92270) ring under mild, aqueous conditions. For instance, research projects are actively exploring biocatalytic routes from sustainable sources to generate 3- and 4-substituted pyridines with sidechains like -CH2OH. ukri.org This chemo-enzymatic approach could combine the mild chemical reduction of pyridinium (B92312) intermediates with the high stereoselectivity of biocatalytic cascades. nih.gov

Renewable Feedstocks : Efforts are underway to produce pyridine cores from biomass-derived materials rather than petroleum feedstocks. ukri.org Integrating such bio-based pyridines into the synthesis of this compound could significantly improve the lifecycle sustainability of the compound.

Energy-Efficient Reactions : The adoption of catalytic systems that operate at lower temperatures and pressures will be crucial. This includes exploring novel catalysts that can efficiently mediate the specific chlorination, methoxylation, and formylation/reduction steps required for the synthesis.

| Feature | Traditional Synthetic Approach | Green & Sustainable Methodology |

| Starting Materials | Petroleum-based feedstocks | Biomass, renewable resources ukri.org |

| Catalysts | Stoichiometric heavy metal reagents | Biocatalysts (enzymes, whole cells), earth-abundant metal catalysts nbinno.com |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, bio-derived solvents |

| Energy Input | High temperature and pressure | Ambient or near-ambient conditions |

| Byproducts | Often toxic and difficult to treat | Biodegradable or recyclable waste streams |

| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity nbinno.comnih.gov |

Integration into Flow Chemistry and Automation Platforms

Flow chemistry, characterized by the continuous pumping of reagents through reactors, offers substantial advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. nih.govuc.pt The synthesis of this compound is well-suited for adaptation to continuous flow platforms.

Emerging trends in this area involve:

Telescoped Synthesis : Multi-step syntheses can be "telescoped" into a single, continuous sequence without the need to isolate and purify intermediates. rsc.org This approach has been successfully applied to the synthesis of various heterocyclic compounds, significantly reducing reaction times and waste. mdpi.com A flow process for this compound could combine the necessary substitution and functionalization steps into one streamlined operation.

Automated Optimization : The integration of automated systems with machine learning algorithms allows for the rapid optimization of reaction conditions (e.g., temperature, residence time, stoichiometry). nih.govresearchgate.net Such self-optimizing systems can efficiently explore a vast parameter space to identify the ideal conditions for yield and purity, accelerating process development. beilstein-journals.orgacs.org

Enhanced Safety : Flow reactors handle only small volumes of material at any given moment, which mitigates the risks associated with highly reactive or unstable intermediates that may be involved in the functionalization of the pyridine ring. rsc.org

Exploration of Unconventional Activation and Catalytic Systems

Moving beyond traditional thermal activation, researchers are exploring novel methods to activate the pyridine ring and its substituents, enabling new and more efficient synthetic transformations.

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of C-C bonds under exceptionally mild conditions. acs.orgnih.gov This strategy could be applied to directly introduce new functional groups onto the this compound scaffold, bypassing more complex, multi-step sequences. The generation of pyridinyl radicals via single-electron transfer (SET) opens up unique reactivity patterns that are distinct from classical methods. iciq.orgresearchgate.netacs.org

Electrosynthesis : Electrochemical methods provide a reagent-free way to perform redox reactions, using electricity as a "green" oxidant or reductant. This could be applied to the reduction of a carboxylic acid or aldehyde precursor to form the methanol (B129727) group or to mediate other key transformations in the synthesis.

Novel Organocatalysis : The development of new organocatalysts continues to provide metal-free alternatives for complex transformations. Quantum chemical calculations have been used to explore mechanisms for pyridine-catalyzed reductions, such as the conversion of CO2 to methanol, where dihydropyridine (B1217469) acts as a key organo-hydride donor. nih.govacs.org This highlights the potential for using pyridine derivatives themselves as catalysts in other reactions.

| Activation Method | Principle | Potential Application for this compound |

| Photoredox Catalysis | Use of visible light to initiate single-electron transfer, generating radical intermediates. acs.orgnih.gov | Late-stage C-H functionalization of the pyridine ring; coupling with radical precursors. iciq.orgresearchgate.net |

| Electrosynthesis | Driving redox reactions using an electric current, avoiding chemical reagents. | Reduction of a precursor 4-formyl or 4-carboxy group to the required methanol moiety. |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to induce chemical reactions. | Solid-state synthesis, potentially reducing or eliminating the need for solvents. |

| Sonochemistry | Application of ultrasound to create, accelerate, or modify chemical reactions. | Enhancing reaction rates and yields in heterogeneous catalytic steps. |

Development of Advanced this compound-Based Functional Materials

The unique substitution pattern of this compound—featuring a halogen, an electron-donating group, a coordinating nitrogen atom, and a reactive hydroxyl group—makes it an attractive building block for advanced functional materials.

Future research could explore its use in:

Polymers and Coatings : The primary alcohol function allows for its incorporation into polyesters, polyurethanes, or other polymers as a monomer or chain modifier. The substituted pyridine moiety could impart specific properties to the resulting material, such as thermal stability, altered refractive index, or metal-coordinating capabilities.

Metal-Organic Frameworks (MOFs) : The pyridine nitrogen can act as a ligand to coordinate with metal ions, while the methanol group provides a site for further functionalization. This could enable the design of novel MOFs with tailored porosity, catalytic activity, or sensing capabilities.

Active Pharmaceutical Ingredient (API) Scaffolds : The compound can serve as a versatile scaffold for building more complex molecules. The chloro, methoxy (B1213986), and methanol groups each offer distinct handles for orthogonal chemical modifications, allowing for the systematic exploration of chemical space in drug discovery programs.

Synergistic Application of Computational and Experimental Approaches for Discovery

The integration of computational chemistry and machine learning with experimental work is accelerating the pace of chemical discovery and process optimization. beilstein-journals.org This synergy will be instrumental in unlocking the full potential of this compound.

Predictive Modeling : Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the reactivity of different sites on the molecule, guiding the design of new reactions and catalysts. nih.gov This can help rationalize observed regioselectivity and predict the outcomes of unexplored transformations.

Machine Learning for Reaction Optimization : As mentioned in the context of flow chemistry, machine learning algorithms can analyze data from high-throughput experiments to build predictive models that identify optimal reaction conditions far more rapidly than traditional one-variable-at-a-time approaches. acs.orgescholarship.org

In Silico Materials Design : Computational tools can be used to simulate the properties of polymers or MOFs incorporating the this compound unit before they are synthesized. This allows for the pre-screening of candidate materials for desired characteristics, focusing experimental efforts on the most promising targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.